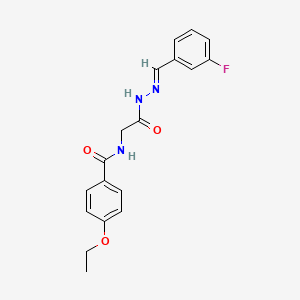![molecular formula C22H22N2O3S3 B12020830 N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12020830.png)
N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide est un composé organique complexe qui présente une variété de groupes fonctionnels, notamment des motifs thiazolidinone, thiényle et acétylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du cycle thiazolidinone, suivie de l'introduction du groupe thiénylméthylène. Les dernières étapes impliquent l'acétylation du cycle phényle et la formation de la liaison hexanamide. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine ou la pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et le rendement. Des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiényle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène pour les réactions d'oxydation, et des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction. Des solvants tels que l'acétonitrile et le diméthylsulfoxyde sont fréquemment utilisés.
Principaux produits
Les principaux produits de ces réactions comprennent des sulfoxydes, des sulfones, des alcools et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en interagissant avec les protéines réceptrices. Les voies impliquées incluent souvent des mécanismes de transduction du signal qui conduisent aux effets biologiques souhaités.
Applications De Recherche Scientifique
N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-furylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-pyridylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
Unicité
N-(3-Acétylphényl)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide est unique en raison de la présence du groupe thiényle, qui confère des propriétés électroniques spécifiques et des activités biologiques potentielles distinctes de ses analogues avec différents groupes hétérocycliques.
Propriétés
Formule moléculaire |
C22H22N2O3S3 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C22H22N2O3S3/c1-15(25)16-7-5-8-17(13-16)23-20(26)10-3-2-4-11-24-21(27)19(30-22(24)28)14-18-9-6-12-29-18/h5-9,12-14H,2-4,10-11H2,1H3,(H,23,26)/b19-14+ |
Clé InChI |
PZUNVPNMMUAUPJ-XMHGGMMESA-N |
SMILES isomérique |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)




![3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12020787.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020804.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12020813.png)


![methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12020825.png)
![N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide](/img/structure/B12020827.png)
